molecular formula C6H4N2OS B158724 4-Acetyl-2-cyanothiazole CAS No. 135450-46-3

4-Acetyl-2-cyanothiazole

Cat. No. B158724
M. Wt: 152.18 g/mol
InChI Key: FRUKDXHKTNFHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-cyanothiazole is a heterocyclic organic compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Acetyl-2-cyanothiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it may act by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-Acetyl-2-cyanothiazole has antioxidant properties and may help to protect cells from oxidative stress. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria. In terms of its potential use in cancer treatment, it has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Acetyl-2-cyanothiazole in lab experiments is its potential as a novel therapeutic agent. Additionally, it is relatively easy to synthesize and has been found to exhibit interesting biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.

Future Directions

There are many potential future directions for research on 4-Acetyl-2-cyanothiazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its mechanism of action and to optimize its use in cancer therapy. Additionally, its potential use as an antibacterial agent and as a treatment for oxidative stress-related diseases should be further explored. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetyl-2-cyanothiazole and to identify any potential side effects or limitations of its use.

Scientific Research Applications

4-Acetyl-2-cyanothiazole has been found to exhibit interesting biochemical and physiological effects. It has been studied for its potential use in the treatment of cancer and as an antibacterial agent. Additionally, it has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

properties

CAS RN

135450-46-3

Product Name

4-Acetyl-2-cyanothiazole

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

4-acetyl-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C6H4N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,1H3

InChI Key

FRUKDXHKTNFHTG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CSC(=N1)C#N

Canonical SMILES

CC(=O)C1=CSC(=N1)C#N

synonyms

2-Thiazolecarbonitrile, 4-acetyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (8.5 ml) was added slowly to a solution of 4-acetyl-2-thiazolecarboxamide (10.0 g) in N,N-dimethylformamide (500 ml) at 0°-5° C. with cooling on an ice-water bath. The mixture was stirred at 0°-5° C. with cooling on an ice-water bath for 4 hours and then was poured into ice water (400 ml). The solution was extracted with ethyl acetate (750 ml×2). The extract was dried with magnesium sulfate. The solvent was removed under reduced pressure and the residue was crystallized from water to afford 4-acetyl-2-cyanothiazole (6.7 g).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.